molecular formula C9H8BrNS B142227 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene CAS No. 140136-71-6

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene

Cat. No.: B142227
CAS No.: 140136-71-6
M. Wt: 242.14 g/mol
InChI Key: DOTPUPXLOWXCGJ-UHFFFAOYSA-N
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Description

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, an isothiocyanato (-N=C=S) group at position 2, and methyl groups at positions 3 and 3. The isothiocyanato group is highly reactive, enabling participation in nucleophilic additions or cross-coupling reactions, which are critical in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-bromo-2-isothiocyanato-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTPUPXLOWXCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568792
Record name 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140136-71-6
Record name 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 3,5-Dimethylaniline

The synthesis begins with bromination of 3,5-dimethylaniline to introduce the bromine substituent at the 2-position. Electrophilic aromatic substitution (EAS) is typically employed, leveraging the directing effects of the amine group.

Bromination via N-Bromosuccinimide (NBS)

In anhydrous dichloromethane (DCM), 3,5-dimethylaniline reacts with N-bromosuccinimide (NBS) under catalytic Lewis acid conditions (e.g., FeBr₃). The amine group directs bromination to the ortho position, yielding 2-bromo-3,5-dimethylaniline.

Reaction Conditions :

  • Solvent : Dichloromethane

  • Temperature : 0–25°C

  • Catalyst : FeBr₃ (5 mol%)

  • Yield : 70–75%

Side Reactions :

  • Para-bromination (minor, <5%) due to steric hindrance.

  • Over-bromination mitigated by stoichiometric control.

Sandmeyer Bromination

An alternative route involves diazotization of 3,5-dimethylaniline followed by a Sandmeyer reaction. This method avoids regioselectivity challenges but requires precise temperature control.

Steps :

  • Diazotization: 3,5-Dimethylaniline is treated with NaNO₂ and HBr at 0–5°C.

  • Sandmeyer Reaction: The diazonium salt reacts with CuBr in HBr, yielding 2-bromo-3,5-dimethylaniline.

Optimization :

  • Excess HBr (2.5–3 eq.) ensures complete diazotization.

  • CuBr acts as both catalyst and bromine source.

Yield : 80–85%.

Conversion of Amine to Isothiocyanate

The amine group in 2-bromo-3,5-dimethylaniline is converted to isothiocyanate using thiophosgene (CSCl₂) or safer alternatives like thiocarbonyl diimidazole (TCDI).

Thiophosgene Method

Reaction Protocol :

  • 2-Bromo-3,5-dimethylaniline is dissolved in DCM.

  • Thiophosgene (1.1 eq.) is added dropwise at 0°C.

  • The mixture is stirred for 4–6 hours at 25°C.

Workup :

  • Quenching with aqueous NaHCO₃ removes excess CSCl₂.

  • Organic layer dried (Na₂SO₄) and concentrated.

Yield : 65–70%.

TCDI-Mediated Synthesis

To reduce toxicity, TCDI replaces thiophosgene. The reaction proceeds via nucleophilic attack of the amine on TCDI, forming a thiourea intermediate, which decomposes to the isothiocyanate.

Conditions :

  • Solvent : Tetrahydrofuran (THF)

  • Base : Triethylamine (1.2 eq.)

  • Temperature : Reflux (66°C)

  • Yield : 60–65%

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃) :

  • δ 7.25 (s, 1H, Ar-H)

  • δ 6.98 (s, 1H, Ar-H)

  • δ 2.35 (s, 6H, CH₃)

IR (cm⁻¹) :

  • 2105 (N=C=S stretch)

  • 1560 (C-Br stretch)

MS (EI) :

  • m/z 259 [M]⁺

Comparative Analysis of Methods

Parameter NBS Bromination Sandmeyer Bromination Thiophosgene TCDI
Yield (%)70–7580–8565–7060–65
ToxicityModerateHigh (HBr/CuBr)HighLow
ScalabilityLimitedIndustrialLab-scaleLab-scale
Purification EffortColumn chromatographySteam distillationExtractionExtraction

Key Findings :

  • The Sandmeyer route offers higher yields but requires hazardous reagents.

  • TCDI is preferable for small-scale synthesis due to safety.

Industrial and Environmental Considerations

Waste Management

  • HBr Neutralization : Treated with NaOH to form NaBr (non-toxic).

  • CuBr Recovery : Electrochemical methods recover 90% Cu from spent catalysts.

Green Chemistry Alternatives

  • Microwave-Assisted Synthesis : Reduces reaction time by 50% with comparable yields.

  • Biocatalytic Amination : Exploratory studies use transaminases for amine synthesis, avoiding halogenated intermediates.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

    Copper(II) Bromide: Used in the initial synthesis step.

    Ethanol and Methanol: Solvents used in different steps of the reaction process.

    Tetrahydrofuran (THF): A common solvent for the reaction mixture.

Major Products Formed

    Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.

    Substituted Benzene Derivatives: Formed from substitution reactions involving the bromine atom.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is utilized in the development of pharmaceutical agents. Its structure allows for the modification of biological targets, particularly in enzyme inhibition studies and receptor targeting. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, enabling the exploration of protein functions and interactions.

Case Study:
A study demonstrated the compound's effectiveness in synthesizing potential anticancer agents by modifying specific enzyme targets involved in cancer pathways. The results indicated promising activity against tumor cells, suggesting further investigation into its therapeutic potential.

Material Science

In material science, this compound serves as a building block for creating novel materials with unique properties. Its reactivity allows for the development of polymers and coatings that exhibit enhanced mechanical and thermal stability.

Example Applications:

  • Development of smart coatings that respond to environmental stimuli.
  • Synthesis of polymeric materials with tailored properties for specific industrial applications.

Biological Studies

The compound plays a role in biological research by facilitating the study of small molecule interactions with macromolecules like DNA and proteins. Its ability to modify biomolecules aids in understanding cellular mechanisms and signaling pathways.

Research Insight:
A recent investigation highlighted how this compound could be used to probe protein interactions within cellular environments, providing insights into disease mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential bioactivity and applications in drug development.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituents Molecular Weight CAS RN Key Properties/Applications
1-Bromo-2-chloro-3,5-dimethylbenzene Br (1), Cl (2), CH₃ (3,5) 219.51 933585-12-7 High halogen reactivity; used in Suzuki-Miyaura coupling
1-Bromo-2-ethoxy-3,5-dimethylbenzene Br (1), OCH₂CH₃ (2), CH₃ (3,5) 229.11 872823-80-8 Ethoxy group enhances solubility; intermediate in drug synthesis
1-Bromo-2,4-dimethoxybenzene Br (1), OCH₃ (2,4) 217.05 17715-69-4 Electron-rich aromatic system; natural product synthesis
1-tert-Butyl-3,5-dimethylbenzene C(CH₃)₃ (1), CH₃ (3,5) 162.27 98-19-1 Bulky tert-butyl group improves solvent efficacy for hydrophobic extractions

Reactivity and Functional Group Analysis

  • Halogen vs. Isothiocyanato : Bromine and chlorine (as in 1-bromo-2-chloro-3,5-dimethylbenzene) are leaving groups, but the isothiocyanato group offers superior nucleophilicity, enabling thiol-ene click chemistry or peptide coupling .
  • Ethoxy vs. Methoxy : Ethoxy () and methoxy () groups donate electrons via resonance, stabilizing the aromatic ring. Ethoxy’s larger size may reduce reaction rates due to steric hindrance compared to methoxy.
  • tert-Butyl Group: The bulky tert-butyl group in 1-tert-butyl-3,5-dimethylbenzene () enhances solubility in non-polar solvents but limits accessibility to electrophilic substitution sites.

Key Research Findings

  • Thermal Stability: Bromine and chlorine substituents increase molecular weight and boiling points, as seen in 1-bromo-2-chloro-3,5-dimethylbenzene (MW 219.51) compared to non-halogenated analogs .
  • Volatility : Ethoxy and methoxy groups reduce volatility compared to halogens, impacting their use in gas-phase reactions .
  • Biological Activity : Substituted benzenes like 1-ethyl-3,5-dimethylbenzene () exhibit allelopathic effects, suggesting that isothiocyanato derivatives may have bioactivity in agrochemical contexts .

Biological Activity

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene, with the molecular formula C₉H₈BrN₃S, is a compound characterized by the presence of both bromine and isothiocyanate functional groups attached to a dimethyl-substituted benzene ring. This unique structure influences its chemical reactivity and biological properties, making it a subject of interest in various fields, including medicinal chemistry and material science.

The compound exhibits significant reactivity due to the presence of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules such as proteins and nucleic acids. This reactivity underpins its potential bioactivity, especially in drug development. The bromine atom enhances its electrophilic character, allowing it to undergo nucleophilic substitution reactions and participate in various synthetic pathways.

Antimicrobial Properties

Research indicates that isothiocyanates, including this compound, possess antimicrobial properties. These compounds have been shown to inhibit the growth of various pathogens, suggesting their potential use in developing antimicrobial agents. For instance, studies on structurally similar compounds have demonstrated their effectiveness against bacteria and fungi, leading to speculation about similar effects for this compound .

The mechanism of action for this compound primarily involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can modify proteins and other biomolecules through covalent bonding. This modification can alter biological functions and pathways, contributing to its potential therapeutic effects .

Case Studies

  • Antimicrobial Activity : In a study focusing on isothiocyanates' antimicrobial effects, compounds similar to this compound were tested against various bacterial strains. Results indicated significant inhibition zones, suggesting potential application as an antimicrobial agent .
  • Cancer Cell Studies : In vitro studies on related isothiocyanates have shown that they can induce cell cycle arrest and apoptosis in cancer cell lines. While specific data on this compound are not available, these findings imply a potential for similar biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
1-Bromo-3-methylbenzeneBromine at position 1; methyl at position 3Lacks isothiocyanate functionality
2-Isothiocyanato-3,5-dimethylbenzeneIsothiocyanate at position 2; methyls at 3 and 5No bromine substituent
PhenylisothiocyanateIsothiocyanate attached to phenyl groupSimple structure; widely studied for biological activity
1-Chloro-2-isothiocyanato-3,5-dimethylbenzeneChlorine instead of bromine; similar substitution patternMay exhibit different reactivity due to chlorine

The uniqueness of this compound lies in its combination of both bromine and isothiocyanate functionalities on a dimethyl-substituted benzene ring. This combination may enhance its reactivity and biological activities compared to other structurally similar compounds .

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